molecular formula C8H13ClO3 B12814796 Ethyl 5-chloro-6-oxohexanoate

Ethyl 5-chloro-6-oxohexanoate

Cat. No.: B12814796
M. Wt: 192.64 g/mol
InChI Key: BJJCGPSJBHPSQR-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-6-oxohexanoate ( 1632196-47-4) is a chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 g/mol . It is recommended to be stored at 2-8°C . This ester is of interest in organic synthesis and pharmaceutical research. While specific studies on its mechanism of action are not reported for this exact compound, closely related chloro-oxo hexanoate esters are well-established as important organic intermediates. For instance, ethyl 6-chloro-6-oxohexanoate is a key precursor in the synthesis of Thioctic Acid, a compound known as a "universal antioxidant" that is widely used in the treatment and prevention of conditions such as heart disease and diabetes . The synthetic value of such compounds lies in their bifunctional structure, featuring both an ester and a highly reactive acid chloride (or equivalent) group, making them versatile building blocks for constructing more complex molecules, potentially for pharmaceutical applications . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

ethyl 5-chloro-6-oxohexanoate

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(9)6-10/h6-7H,2-5H2,1H3

InChI Key

BJJCGPSJBHPSQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(C=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis Methodology

The primary synthesis involves reacting monoethyl adipate with trichloromethyl carbonic ether in the presence of N,N-dimethylformamide (DMF) as a catalyst. Key steps include:

  • Reaction Conditions :

    • Temperature: 50–70°C
    • Duration: 6–7 hours
    • Solvent: Chlorobenzene
    • Catalyst loading: 1–2 mol% DMF
  • Workup :
    Post-reaction, the mixture undergoes neutralization with sodium bicarbonate, followed by extraction with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated under reduced pressure.

  • Purification :
    Vacuum distillation (17 mmHg) yields the product at 128–130°C, achieving 91.5–95% yield and 98.5–98.8% purity .

Industrial-Scale Production

For continuous manufacturing, reactors with precise temperature control and automated feed systems are employed. Critical parameters include:

Parameter Industrial Specification
Reactor Type Continuous stirred-tank reactor
Throughput 50–100 kg/hour
Energy Efficiency 85–90% thermal utilization
Waste Management Solvent recovery (>95% efficiency)

This setup minimizes side reactions and ensures consistent product quality.

Reaction Optimization Studies

Variations in temperature and time significantly impact yield:

Example Temperature (°C) Time (h) Yield (%) Purity (%)
1 50–53 7 95.0 98.8
2 65–70 6 93.5 98.5

Lower temperatures (50–53°C) marginally improve yield due to reduced decomposition of intermediates.

Characterization and Quality Control

The product is validated using ¹H NMR spectroscopy:

Chemical Shift (δ, ppm) Multiplicity Assignment
4.14 Quartet -OCH₂CH₃ (ethyl ester)
2.93 Triplet Cl-C-CH₂-COO
2.33 Triplet CH₂ adjacent to ketone
1.67–1.78 Multiplet Methylene chain (CH₂)₄
1.24 Triplet -OCH₂CH₃ (ethyl group)

These spectral data confirm the structural integrity of the final product.

Scalability Challenges

Industrial adoption requires addressing:

  • Exothermicity : Controlled cooling systems prevent thermal runaway during chlorination.
  • Catalyst Recovery : DMF is recycled via distillation to reduce costs.
  • Byproduct Formation : Trace adipoyl chloride (<0.5%) is removed through fractional distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-6-oxohexanoate undergoes various chemical reactions, including:

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed:

Scientific Research Applications

Synthesis of Pharmaceuticals

Ethyl 5-chloro-6-oxohexanoate is a precursor in synthesizing pharmaceutical compounds, particularly those related to metabolic disorders. Although specific case studies are not detailed in the provided search results, the role of similar compounds in synthesizing pharmaceuticals is evident . For instance, ketoreductases catalyze the stereoselective reduction of methyl 8-chloro-6-oxooctanoate, which is an efficient approach to synthesizing methyl (R)-8-hydroxyoctanoate .

Use as an Intermediate in Organic Synthesis

The compound is primarily employed as an intermediate in organic synthesis due to its electrophilic nature, especially at the carbonyl carbon, which allows it to interact favorably with nucleophiles.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its reactivity with other chemical species. These studies help determine how the compound can be effectively used in synthetic pathways and its potential effects on biological systems. Preliminary findings suggest it interacts favorably with nucleophiles due to its electrophilic nature, particularly at the carbonyl carbon.

Comparable Compounds and Their Features

Compound NameStructural FeaturesUnique Aspects
Ethyl hexanoateSimple ester without chlorine or keto groupsCommonly used as a flavoring agent
Ethyl 6-oxohexanoateContains only a keto groupUsed as an intermediate in various syntheses
Ethyl 6-chlorohexanoateContains a chloro group but lacks the keto functionUsed in agrochemical formulations
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoateContains additional aromatic functionalityPotentially exhibits unique biological activity

Chemical Synthesis Method

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in biocatalytic processes, the compound undergoes reduction by alcohol dehydrogenases, leading to the formation of chiral alcohols. The stereoselectivity of these reactions is crucial for the synthesis of enantiomerically pure pharmaceuticals .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Regulatory Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Regulatory ID
This compound 1071-71-2 $ \text{C}8\text{H}{13}\text{ClO}_3 $ Chloro, oxo, ester DTXSID70147916
Ethyl 6-chlorohexanoate 10140-96-2 $ \text{C}8\text{H}{15}\text{ClO}_2 $ Chloro, ester MDL: MFCD01723370
Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate 898778-14-8 $ \text{C}{14}\text{H}{15}\text{Cl}2\text{O}3 $ Dichlorophenyl, oxo, ester N/A

Q & A

Q. How can in silico docking studies guide the design of this compound derivatives for targeted protein binding (e.g., kinase inhibitors)?

  • Methodology: Use AutoDock Vina to screen derivative libraries against protein structures (PDB). Validate top hits via SPR or ITC binding assays .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) and processed results (e.g., kinetic constants, statistical significance) .
  • Figures : Use annotated chromatograms, crystal structure diagrams, or free energy profiles to highlight key findings .
  • Reproducibility : Provide detailed protocols for critical steps (e.g., catalyst preparation, solvent degassing) and share raw datasets/scripts via repositories like Zenodo .

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